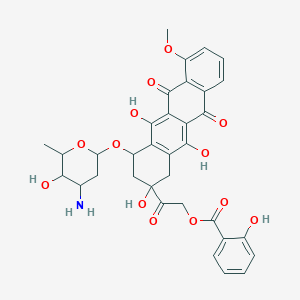

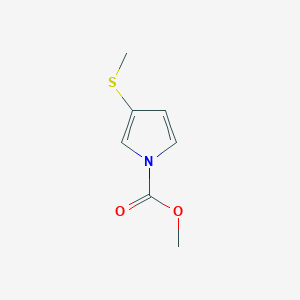

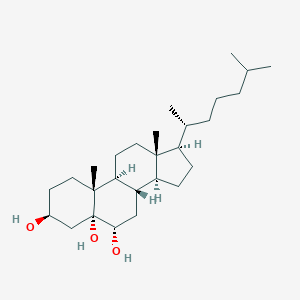

Cholestane-3beta,5alpha,6alpha-triol

Descripción general

Descripción

Cholestane-3beta,5alpha,6alpha-triol, often abbreviated as triol, is a major metabolic oxysterol of cholesterol . It has been found to exhibit anti-cancer activity against human prostate cancer cells . It suppresses proliferation, migration, and invasion of these cells . It is also an endogenous neuroprotectant and protects against neuronal injury both in vitro and in vivo via negative modulation of NMDA receptors .

Synthesis Analysis

Cholestane-3beta,5alpha,6alpha-triol is a primary metabolite of 5,6-epoxycholesterols (5,6-EC) that is catalyzed by the cholesterol-5,6-epoxide hydrolase (ChEH) .

Chemical Reactions Analysis

Cholestane-3beta,5alpha,6alpha-triol has been found to negatively modulate the action potentials bursts of hippocampal neurons . It also significantly inhibits low Mg 2+ -induced hyperexcitability in vitro . In addition, it attenuates pentylenetetrazole (PTZ)-induced convulsive-form behavioral deficits in vivo .

Aplicaciones Científicas De Investigación

Synthesis and Biological Probing : Zhao, Wang, and Han (2007) synthesized a full set of eight cholestane-3,5,6-triol stereoisomers in diastereomerically pure forms, which can serve as probes in studying the biological functions of oxysterols in biological processes (Zhao, Wang, & Han, 2007).

Metabolism in Rats : Noll, Doisy, and Elliott (1973) studied the metabolism of 5-cholestane-3,26-diol and 5-cholestane-3,7,26-triol in rats with a bile fistula, revealing insights into bile acid formation and metabolic pathways (Noll, Doisy, & Elliott, 1973).

Mass Spectral Analysis : Rontani and Aubert (2005) investigated the electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and its derivatives, which is crucial for understanding the structure and properties of these compounds (Rontani & Aubert, 2005).

Identification of Neutral Metabolites : Roscoe and Fahrenbach (1971) identified two major neutral metabolites in rats administered with cholestane-3beta,5alpha,6beta-triol, contributing to the understanding of its metabolism and biological impact (Roscoe & Fahrenbach, 1971).

Antioxidant Properties : Nakazawa et al. (2005) found that Danshen, a Chinese herb, inhibits oxysterol-induced endothelial cell apoptosis in vivo, which involves cholestan-3beta, 5alpha, 6beta-triol, suggesting therapeutic potential for endothelial damage prevention (Nakazawa et al., 2005).

Direcciones Futuras

Future research on Cholestane-3beta,5alpha,6alpha-triol could focus on its potential therapeutic applications, given its neuroprotective effects and its ability to suppress proliferation, migration, and invasion of human prostate cancer cells . Further studies could also explore its role as a biomarker for Niemann-Pick disease type C .

Propiedades

IUPAC Name |

(3S,5R,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMFNKXZULYSOQ-ZEQHCUNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholestane-3beta,5alpha,6alpha-triol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.